Piperazine, 1,4-dipropioloyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1,4-dipropioloyl-, is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1,4-dipropioloyl-, typically involves the reaction of piperazine with propionyl chloride under basic conditions. The reaction can be carried out in a solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
In an industrial setting, the synthesis of piperazine, 1,4-dipropioloyl-, can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1,4-dipropioloyl-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines. Substitution reactions can introduce various alkyl or acyl groups, resulting in a wide range of derivatives .
Scientific Research Applications
Piperazine, 1,4-dipropioloyl-, has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of piperazine, 1,4-dipropioloyl-, involves its interaction with specific molecular targets. For example, it can act as a GABA receptor agonist, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites, making it useful as an anthelmintic agent . Additionally, its ability to form hydrogen bonds and interact with various enzymes and receptors makes it a versatile compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Piperazine-1,4-diol: An analog of piperazine with an extended hydrogen-bond donor geometry.
Piperazine derivatives: Including trimetazidine, ranolazine, and aripiprazole, which are used in various therapeutic applications.
Uniqueness
Piperazine, 1,4-dipropioloyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in research and industry.
Properties
CAS No. |
94268-50-5 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-(4-prop-2-ynoylpiperazin-1-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C10H10N2O2/c1-3-9(13)11-5-7-12(8-6-11)10(14)4-2/h1-2H,5-8H2 |
InChI Key |
UCPDFVYVHUJGEX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)N1CCN(CC1)C(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.